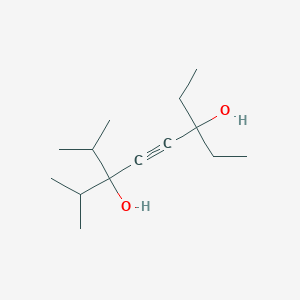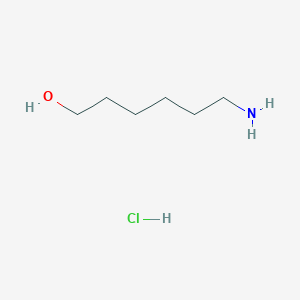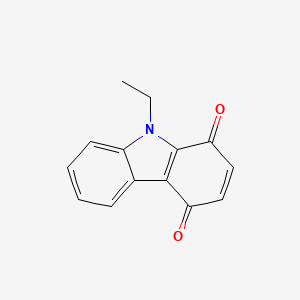![molecular formula C25H24Cl6N4 B12557415 3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole CAS No. 184677-93-8](/img/structure/B12557415.png)
3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a triazine ring substituted with trichloromethyl groups and a carbazole moiety with an octyl chain. The combination of these functional groups imparts distinct photochemical and photophysical properties to the compound, making it valuable in applications such as photoinitiators and photopolymerization processes .
Preparation Methods
The synthesis of 3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazine ring: The triazine ring is synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of trichloromethyl groups: The trichloromethyl groups are introduced through chlorination reactions using reagents such as trichloromethyl chloroformate.
Attachment of the carbazole moiety: The carbazole moiety is attached to the triazine ring via nucleophilic substitution reactions.
Addition of the octyl chain: The octyl chain is introduced through alkylation reactions using octyl halides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate large-scale synthesis.
Chemical Reactions Analysis
3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of carbazole-quinone derivatives.
Reduction: Reduction reactions can target the trichloromethyl groups, converting them into trichloromethyl alcohols or other reduced forms.
Photochemical reactions: The compound exhibits photochemical reactivity, making it useful as a photoinitiator in polymerization processes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole has a wide range of scientific research applications, including:
Biology: The compound’s photochemical properties make it useful in biological imaging and photodynamic therapy, where it can generate reactive oxygen species upon light exposure.
Medicine: Research is ongoing to explore its potential as a photosensitizer in cancer treatment, leveraging its ability to induce cell death in targeted tissues.
Mechanism of Action
The mechanism of action of 3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole involves the absorption of light energy, leading to the generation of reactive intermediates. Upon exposure to UV or visible light, the compound undergoes photolysis, resulting in the cleavage of the trichloromethyl groups and the formation of free radicals. These radicals can initiate polymerization reactions or interact with molecular targets in biological systems, leading to various effects such as cell death or material curing .
Comparison with Similar Compounds
Similar compounds to 3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole include:
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine: This compound also serves as a photoinitiator with high efficiency under LED exposure.
2-(3,4-Methylenedioxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine: Used in dental composites, it exhibits similar photochemical behavior.
N-Phenylglycine: While not structurally identical, it is used as a coinitiator in photopolymerization processes.
The uniqueness of this compound lies in its combination of a triazine ring with trichloromethyl groups and a carbazole moiety, providing distinct photochemical properties and versatility in various applications.
Properties
CAS No. |
184677-93-8 |
|---|---|
Molecular Formula |
C25H24Cl6N4 |
Molecular Weight |
593.2 g/mol |
IUPAC Name |
3-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octylcarbazole |
InChI |
InChI=1S/C25H24Cl6N4/c1-2-3-4-5-6-9-14-35-19-11-8-7-10-17(19)18-15-16(12-13-20(18)35)21-32-22(24(26,27)28)34-23(33-21)25(29,30)31/h7-8,10-13,15H,2-6,9,14H2,1H3 |
InChI Key |
YLHZKYMVSZSVBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=C(C=C(C=C2)C3=NC(=NC(=N3)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(1,3-Dioxolan-2-yl)ethyl]bicyclo[3.2.2]non-8-en-6-one](/img/structure/B12557333.png)


![1-[(3,4-dihydroxyphenyl)methyl]-2-ethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide](/img/structure/B12557349.png)








![1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B12557402.png)

